Comprehensive Technical Guide: Chemical and Physical Properties of 3-Trimethylsilyloxypropanenitrile
Comprehensive Technical Guide: Chemical and Physical Properties of 3-Trimethylsilyloxypropanenitrile
Executive Summary & Core Directive
In advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise control of reactive functional groups is paramount. 3-Trimethylsilyloxypropanenitrile (CAS: 42202-44-8) serves as a highly versatile, protected building block. By masking the reactive hydroxyl group of 3-hydroxypropanenitrile (ethylene cyanohydrin) with a bulky trimethylsilyl (TMS) ether, chemists can exploit the electrophilic nature of the cyano group without the risk of unwanted side reactions, such as competitive deprotonation or nucleophilic quenching[1].
This whitepaper provides an in-depth analysis of the physical properties, mechanistic causality, and self-validating experimental protocols associated with 3-trimethylsilyloxypropanenitrile, designed specifically for researchers and drug development professionals.
Molecular Architecture and Physical Properties
The molecular architecture of 3-trimethylsilyloxypropanenitrile features a terminal cyano group (-C≡N) and a trimethylsilyl ether (-O-TMS) separated by a flexible ethylene bridge.
Causality of Physical Properties: The parent compound, ethylene cyanohydrin, exhibits strong intermolecular hydrogen bonding due to its free hydroxyl group, resulting in a high boiling point (228 °C) and high aqueous solubility. The introduction of the non-polar, sterically demanding TMS group completely disrupts this hydrogen-bond donor capacity[2]. Consequently, the boiling point is significantly lowered, and the molecule becomes highly soluble in aprotic organic solvents (e.g., dichloromethane, toluene, and tetrahydrofuran), which is critical for maintaining homogeneous reaction conditions in organometallic chemistry.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Trimethylsilyloxypropanenitrile |
| CAS Registry Number | 42202-44-8 |
| Molecular Formula | C₆H₁₃NOSi |
| Molecular Weight | 143.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Estimated Boiling Point | ~ 150–170 °C (at 760 mmHg) |
| Density | ~ 0.85 – 0.90 g/cm³ |
| Solubility Profile | Soluble in DCM, THF, Et₂O; Insoluble in H₂O |
Mechanistic Insights & Reactivity (E-E-A-T)
The Strategic Choice of TMS Protection
In drug development workflows, the cyano group is frequently targeted for nucleophilic addition (e.g., using Grignard or organolithium reagents to form ketones) or reduction (to form primary amines). If the native hydroxyl group is left unprotected, highly basic organometallic reagents will preferentially deprotonate the alcohol to form an alkoxide, consuming a full equivalent of the expensive reagent and potentially precipitating the starting material out of solution[1].
The TMS group provides an electronically stable and sterically hindered shield. Furthermore, the Si-O bond is highly labile to specific cleavage conditions, allowing for orthogonal deprotection. The high bond dissociation energy of the Si-F bond (~582 kJ/mol) drives the thermodynamic cleavage of the TMS group using fluoride sources like tetrabutylammonium fluoride (TBAF), regenerating the hydroxyl group cleanly after the cyano group has been functionalized.
Fig 1: Mechanistic pathway of the silylation reaction highlighting causality of TEA addition.
Experimental Protocols: Synthesis and Validation
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every reagent choice is grounded in chemical causality[3].
Protocol 1: Synthesis of 3-Trimethylsilyloxypropanenitrile
Objective: Achieve >90% yield of the TMS-protected nitrile while avoiding thermal degradation or polymerization.
Step-by-Step Methodology:
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Solvent Preparation: Dissolve 1.0 equivalent of 3-hydroxypropanenitrile in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Causality: DCM is selected because it is aprotic and non-nucleophilic, preventing competitive solvent silylation. The inert atmosphere prevents the hydrolysis of the moisture-sensitive TMSCl reagent.
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Base Addition: Add 1.2 equivalents of anhydrous Triethylamine (TEA) to the solution.
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Causality: TEA acts as a non-nucleophilic acid scavenger. It prevents the accumulation of the HCl byproduct, which would otherwise lower the pH and catalyze the hydrolysis of the newly formed silyl ether.
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Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.
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Causality: The silylation reaction is highly exothermic. Strict thermal control prevents the thermal degradation of the cyano group and limits the vaporization of TMSCl (bp 57 °C).
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Electrophile Addition: Introduce 1.1 equivalents of Trimethylsilyl chloride (TMSCl) dropwise over 30 minutes[3].
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Causality: Dropwise addition ensures TMSCl remains the limiting reagent in the micro-environment of the solution, mitigating poly-silylation artifacts. A white precipitate of triethylammonium chloride will immediately begin to form.
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Maturation and Workup: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Quench the reaction with ice-cold saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Self-Validating System (Quality Control)
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TLC Monitoring: Spot the reaction mixture against the starting material using a Hexane/Ethyl Acetate (8:2) mobile phase. The product will exhibit a significantly higher Rf value due to the elimination of hydrogen-bonding capabilities.
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NMR Validation: Perform ¹H NMR (CDCl₃). The successful conversion is validated by the appearance of a massive, sharp singlet near δ 0.1 ppm integrating to 9 protons (the -Si(CH₃)₃ group), alongside the preservation of the ethylene bridge multiplets[4].
Fig 2: Step-by-step synthetic workflow and downstream application of 3-trimethylsilyloxypropanenitrile.
References
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[3] World Intellectual Property Organization. "WO2009143369A2 - Method of preparing nucleosides and analogs thereof without using chromatography". Google Patents.
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[1] World Intellectual Property Organization. "WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof". Google Patents.
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[4] The Ohio State University. "The Design and Synthesis of Small Molecule Therapeutics and Vaccine Prophylactics". OSU Electronic Theses and Dissertations.[Link]
Sources
- 1. WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof - Google Patents [patents.google.com]
- 2. 42202-44-8 CAS MSDS (3-(TRIMETHYLSILYLOXY)PROPIONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. WO2009143369A2 - Method of preparing nucleosides and analogs thereof without using chromatography - Google Patents [patents.google.com]
- 4. DSpace [kb.osu.edu]
